REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4](N)=[O:5].C(OC(=O)C)(=[O:15])C.C(O)(=O)C.N([O-])=O.[Na+]>C(OCC)C>[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([OH:15])=[O:5] |f:1.2,3.4|
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Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)N)C(=CC(=N1)Cl)C
|
Name
|
acetic anhydride acetic acid
|
Quantity
|
156 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O.C(C)(=O)O
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Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
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solvent
|
Smiles
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C(C)OCC
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Type
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CUSTOM
|
Details
|
stirred for 18 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated with a toluene azeotrope
|
Type
|
ADDITION
|
Details
|
the concentrate was treated with brine
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extract was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)O)C(=CC(=N1)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |